5-Chloro-2-phenyl-1,3-benzothiazole
Overview
Description
5-Chloro-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and a phenyl group at the 2nd position. Benzothiazole derivatives, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-phenyl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound interacts with various proteins, altering their conformation and activity, which can lead to significant changes in cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Its influence on cellular metabolism includes changes in the levels of various metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active sites of enzymes, leading to their inhibition . This compound can also interact with DNA, causing structural changes that affect gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and systemic toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization of this compound within cells can influence its biological activity, as it may interact with different biomolecules in different cellular environments.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base, followed by chlorination . Another approach includes the cyclization of 2-mercaptoaniline with benzoyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-Chloro-2-phenyl-1,3-benzothiazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-benzothiazole: Lacks the chlorine atom at the 5th position, resulting in different biological activities.
5-Chloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of a phenyl group at the 2nd position, leading to variations in its chemical properties and applications.
Uniqueness
5-Chloro-2-phenyl-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical reactivity and biological activities. This combination of substituents enhances its potential as a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
5-chloro-2-phenyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDXKPYBJXBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322979 | |
Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-16-9 | |
Record name | NSC402598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-phenyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Chloro-2-phenyl-1,3-benzothiazole?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C13H8ClNS []. Using this formula and a periodic table, we can calculate the molecular weight to be approximately 245.73 g/mol.
Q2: What is the spatial relationship between the benzothiazole ring system and the phenyl ring in this compound?
A2: The abstract states that the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11° (8) []. This indicates that the two rings are nearly coplanar, with a slight twist.
Q3: How are the molecules of this compound arranged in its crystal structure?
A3: The abstract mentions that the molecules in the crystal structure of this compound are arranged parallel to the c axis []. This suggests a specific type of packing arrangement within the crystal lattice.
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